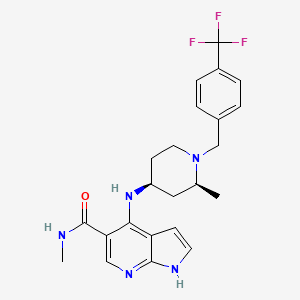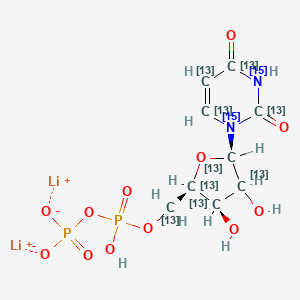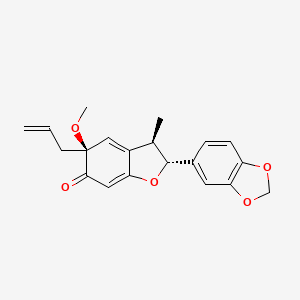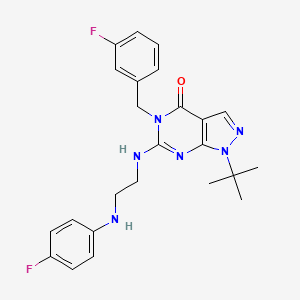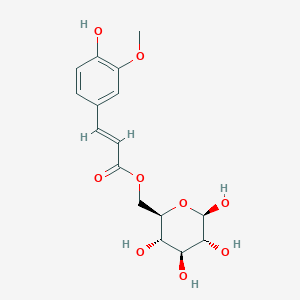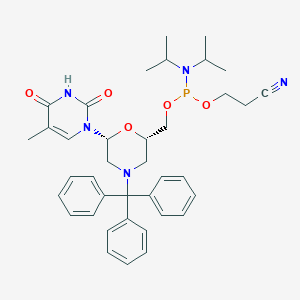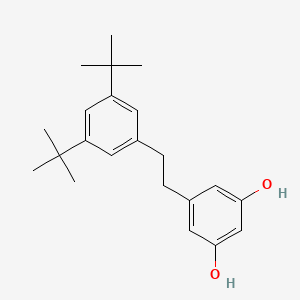
Anti-inflammatory agent 60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 60 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by modulating the body’s immune response to reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 60 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the compound’s anti-inflammatory properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Anti-inflammatory agent 60 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate cellular responses to inflammation and to screen for potential anti-inflammatory drugs.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: It is incorporated into formulations for pharmaceuticals, cosmetics, and nutraceuticals to provide anti-inflammatory benefits.
Mechanism of Action
Anti-inflammatory agent 60 is compared with other similar compounds to highlight its uniqueness:
Aspirin: Unlike aspirin, which irreversibly inhibits COX enzymes, this compound provides reversible inhibition, offering a different therapeutic profile.
Ibuprofen: While both compounds reduce inflammation, this compound has a longer duration of action and fewer gastrointestinal side effects.
Naproxen: this compound is more selective in its action, targeting specific pathways with minimal off-target effects.
Comparison with Similar Compounds
- Aspirin
- Ibuprofen
- Naproxen
- Diclofenac
- Celecoxib
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-[2-(3,5-ditert-butylphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-9-15(10-18(13-17)22(4,5)6)7-8-16-11-19(23)14-20(24)12-16/h9-14,23-24H,7-8H2,1-6H3 |
InChI Key |
HFENDLZESYVCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CCC2=CC(=CC(=C2)O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
